n,3-Dimethyl-n-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQGTYHBGXRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968145 | |
| Record name | N,3-Dimethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-12-3 | |
| Record name | N,3-Dimethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Phenylbenzamide and Its Dimethylated Derivatives
Classical and Contemporary Approaches to N-Phenylbenzamide Core Synthesis
The fundamental N-phenylbenzamide scaffold can be constructed through a variety of well-established and modern synthetic methods. These approaches primarily focus on the formation of the crucial amide bond between a benzoic acid derivative and an aniline (B41778) derivative.
Condensation Reactions and Amidation Protocols
The most traditional and direct route to N-phenylbenzamides involves the condensation of a carboxylic acid or its derivative with an amine. A common laboratory and industrial method is the acylation of an aniline with a benzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. This is a variant of the well-known Schotten-Baumann reaction. innovareacademics.in
Another widely used approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. Reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) are frequently employed. nih.gov The role of DIC is to activate the carboxylic acid, while HOBt helps to suppress side reactions and improve the efficiency of the coupling. The synthesis of N,3-Dimethyl-N-phenylbenzamide can be achieved by reacting 3-methylbenzoic acid with N-methylaniline using this DIC/HOBt protocol.
A straightforward synthesis of N-phenylbenzamides can also be achieved by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine (B128534). This method provides good yields of the desired N-phenylbenzamide product. innovareacademics.in
The following table summarizes a comparison of different synthetic methods for this compound:
| Parameter | Method 1 (DIC/HOBt) | Method 2 (K₂CO₃/DMAC) | Method 3 (HCl/Ethanol) |
| Reaction Time | 12–24 hours | 5–7 hours | 6–9 hours |
| Yield (%) | 70–85 | 75–86 | 65 |
Table 1: Comparative analysis of synthetic methods for this compound.
Metal-Catalyzed Amidation and Coupling Reactions
In recent decades, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-phenylbenzamides, offering milder reaction conditions and broader substrate scope compared to classical methods.
The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an aryl halide or triflate with an amide. rsc.orgresearchgate.netrsc.orgwiley.com This reaction is highly versatile and has been successfully applied to the synthesis of a wide range of N-aryl amides. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wiley.com PEPPSI-IPr, a well-defined Pd-NHC precatalyst, has been shown to be effective for the Buchwald-Hartwig cross-coupling of esters and amides. rsc.org
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based systems for N-arylation. wiley.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. More recent developments have led to ligand-free copper-catalyzed ipso-amidation of arylboronic acids with nitriles, offering a convenient route to N-aryl amides. sci-hub.se
Furthermore, cobalt-catalyzed C-H bond amidation has been explored for the synthesis of N-phenylbenzamides. This method allows for the direct functionalization of C-H bonds, offering a more atom-economical approach. rsc.org
Advanced Synthetic Routes for this compound and Related Methylated Isomers
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) have gained significant attention as they allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing waste and simplifying purification processes. nih.govresearchgate.netnih.gov An efficient one-pot, three-component synthesis of imidazole-based N-phenylbenzamide derivatives has been described, highlighting the power of MCRs in generating structural diversity. doaj.orgnih.gov These reactions often proceed with high atom economy and can be performed under environmentally benign conditions. nih.govresearchgate.net For instance, the multicomponent reaction of 2-iodo-N-phenylbenzamides, terminal alkynes, and substituted indoles has been successfully carried out in an aqueous micellar medium. nih.govrsc.org
Iodine-catalyzed oxidative acylation of tertiary amines via C-N bond cleavage presents another innovative approach. For example, this compound has been synthesized in good yield from the reaction of a corresponding benzoyl chloride and N,N-dimethylaniline using this method. thieme-connect.com
Stereoselective and Regioselective Synthesis Considerations
The synthesis of specific isomers of methylated N-phenylbenzamides necessitates careful consideration of stereoselectivity and regioselectivity. In the case of this compound, the regiochemistry is determined by the starting materials, namely 3-methylbenzoic acid (or its derivative) and N-methylaniline.
For more complex N-phenylbenzamide derivatives, directing groups can be employed to control the position of substitution during C-H activation reactions. While a statistical mixture of amidated products can sometimes be obtained with certain catalysts, the use of appropriate directing groups can lead to site-selective amidation. rsc.org
Green Chemistry Principles in N-Phenylbenzamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for N-phenylbenzamides. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. core.ac.uk
Solvent-free synthesis under microwave irradiation has been shown to be an effective and environmentally friendly method for preparing 2-benzoylamino-N-phenylbenzamide derivatives. nih.govresearchgate.net The use of recyclable catalysts, such as Keggin-type heteropolyacids, further enhances the green credentials of these methods. nih.gov
The use of aqueous micellar systems as a reaction medium for multicomponent reactions also aligns with green chemistry principles by reducing the reliance on volatile organic solvents. nih.gov Additionally, the development of one-pot syntheses contributes to a greener approach by minimizing waste and energy consumption associated with intermediate purification steps. doaj.orgresearchgate.netasianpubs.org
Precursor Chemistry and Starting Material Derivatization for Target Structures
The synthesis of this compound and its analogs relies on the strategic selection and derivatization of two primary precursor molecules: an activated benzoic acid derivative and a corresponding aniline derivative. The specific functionalities on these starting materials dictate the final structure of the target benzamide (B126). The most common and direct synthetic pathway involves the formation of an amide bond between these two precursor types.
The core precursors for the target compound, this compound, are typically a derivative of 3-methylbenzoic acid and N-methylaniline. The derivatization of these fundamental building blocks allows for the creation of a wide array of N-phenylbenzamide structures.
Acyl Precursor Synthesis
The standard acyl precursor is 3-methylbenzoyl chloride. guidechem.com This reactive intermediate is most commonly synthesized from 3-methylbenzoic acid. The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This process converts the less reactive carboxylic acid hydroxyl group into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by an amine.
Amine Precursor Synthesis and Selection
The amine precursor for the target compound is N-methylaniline. nih.gov This secondary amine can be prepared through various methods, including the N-methylation of aniline. researchgate.net For creating a library of N-phenylbenzamide derivatives, a range of substituted anilines can be employed. These substitutions can be on the phenyl ring or the nitrogen atom, allowing for systematic structural modifications. For instance, reacting various substituted anilines with a common benzoyl chloride can produce a series of related compounds. nih.gov
Amide Bond Formation Strategies
The coupling of the acyl and amine precursors is the crucial step in forming the benzamide linkage. Several methodologies exist, ranging from classic reactions to modern catalyzed processes.
Acyl Chloride and Amine Coupling: This is a traditional and widely used method where an acyl chloride (like 3-methylbenzoyl chloride) reacts directly with an amine (like N-methylaniline). orgsyn.org The reaction is often performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. innovareacademics.in
Carboxylic Acid and Amine Coupling: Modern coupling reagents enable the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to first synthesize the acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate this condensation. nih.gov Another approach involves the use of pivalic anhydride (B1165640) to activate the carboxylic acid before the addition of the amine. rsc.org
Oxidative Acylation: A more advanced strategy involves the iodine-catalyzed oxidative acylation of tertiary amines. thieme-connect.com For example, this compound can be synthesized from N,N-dimethylaniline and benzoyl chloride, where one of the N-methyl groups is cleaved in the process. thieme-connect.com This method offers a different pathway for derivatization starting from tertiary amines.
Multi-Component Reactions: For generating structural diversity efficiently, one-pot, multi-component reactions are employed. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized by reacting phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in a single step. nih.gov
The following tables summarize the key precursors and reaction conditions for synthesizing N-phenylbenzamide derivatives.
Table 1: Precursors for this compound Synthesis
| Precursor Type | Chemical Name | CAS Number | Role |
|---|---|---|---|
| Acyl Precursor | 3-Methylbenzoyl chloride | 1711-06-4 | Provides the 3-methylbenzoyl moiety |
| Acyl Precursor | 3-Methylbenzoic acid | 99-04-7 | Starting material for 3-methylbenzoyl chloride |
| Amine Precursor | N-Methylaniline | 100-61-8 | Provides the N-methyl-N-phenyl moiety |
Table 2: Selected Synthetic Coupling Methods for N-Phenylbenzamides
| Method | Acyl Source | Amine Source | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Acyl Chloride Coupling | Substituted benzoyl chlorides | 1,3-Diphenylthiourea | Triethylamine, Tetrahydrofuran | innovareacademics.in |
| Pivalic Anhydride Coupling | Carboxylic acids | N-Arylamines | Pivalic Anhydride, Toluene | rsc.org |
| Carbodiimide Coupling | Substituted benzoic acids | Substituted anilines | EDCI, DMAP, Dichloromethane | nih.gov |
| Oxidative Acylation | Benzoyl chloride | N,N-Dimethylaniline | Iodine (I₂), tert-Butyl hydroperoxide (TBHP) | thieme-connect.com |
Derivatization for creating analogs of this compound typically involves varying the substituents on either the benzoyl or the aniline precursor. For example, reacting 4-nitrobenzoyl chloride with various anilines generates a series of 4-nitro-N-phenylbenzamides. nih.gov Similarly, coupling different substituted benzoic acids with a single aniline, or vice versa, allows for the systematic exploration of structure-activity relationships. nih.gov
Spectroscopic Characterization and Advanced Structural Elucidation of N,3 Dimethyl N Phenylbenzamide Architectures
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N,3-Dimethyl-N-phenylbenzamide. By analyzing the magnetic environments of the hydrogen and carbon nuclei, NMR confirms the connectivity and distinguishes between potential isomers.
The ¹H NMR spectrum of this compound provides definitive evidence for its structure through the chemical shifts, integration, and multiplicity of its proton signals. In a study detailing the synthesis of this compound, the following characteristic peaks were reported in deuterated chloroform (B151607) (CDCl₃). thieme-connect.com
The aromatic region of the spectrum, typically between 7.0 and 7.3 ppm, shows a complex pattern of overlapping signals corresponding to the nine protons of the two distinct phenyl rings. thieme-connect.com The N-methyl group appears as a sharp singlet at approximately 3.48 ppm, while the aryl-methyl group at the 3-position is observed as another singlet around 2.21 ppm. thieme-connect.com The integration of these signals (9H for aromatics, 3H for N-methyl, and 3H for aryl-methyl) confirms the proton count for each part of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ thieme-connect.com
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.21 - 6.98 | Multiplet (m) | Aromatic Protons (Ar-H) |
| 3.48 | Singlet (s) | N-Methyl Protons (N-CH₃) |
This interactive table summarizes the key proton NMR signals for the compound.
Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, the spectrum shows distinct signals for the amide carbonyl carbon, the aromatic carbons, and the two methyl carbons. thieme-connect.com
The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 170.76 ppm. thieme-connect.com The carbons of the two aromatic rings resonate in the 125-145 ppm range. The N-methyl carbon signal is found at approximately 38.31 ppm, and the aryl-methyl carbon signal is located further upfield at about 21.14 ppm. thieme-connect.com This data confirms the presence of all 15 carbon atoms in their unique chemical environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ thieme-connect.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.76 | Carbonyl Carbon (C=O) |
| 144.88 - 125.66 | Aromatic Carbons (Ar-C) |
| 38.31 | N-Methyl Carbon (N-CH₃) |
This interactive table presents the carbon-13 NMR chemical shifts, confirming the carbon skeleton of the molecule.
While specific 2D NMR data for this compound is not detailed in the reviewed literature, these techniques are invaluable for structural confirmation. A Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons within the two aromatic rings, helping to assign specific protons. A Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC) experiment would link each proton signal directly to its attached carbon signal. For instance, it would definitively connect the proton signal at 3.48 ppm to the carbon signal at 38.31 ppm, confirming the N-CH₃ group, and the proton signal at 2.21 ppm to the carbon at 21.14 ppm, confirming the Ar-CH₃ group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group. This peak is typically observed in the range of 1630-1670 cm⁻¹. Other key absorptions include C-N stretching vibrations and the characteristic C-H stretching and bending vibrations of the aromatic rings and methyl groups.
While specific IR and Raman spectra for this compound were not available in the surveyed literature, data for closely related N-phenylbenzamides confirm these assignments. nzqa.govt.nz
Table 3: Expected Infrared (IR) Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1670 - 1630 | C=O Stretch | Tertiary Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
This table outlines the expected characteristic IR peaks based on the known functional groups of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that determines the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₅NO, giving it a molecular weight of approximately 225.29 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 225. The fragmentation is dictated by the tertiary amide structure. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.
Acylium ion formation: Cleavage of the N-phenyl bond to form the stable 3-methylbenzoyl cation (m/z = 119).
Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 210.
While a full mass spectrum for this compound was not found, analysis of its use as a reactant confirms its molecular weight. rsc.org The fragmentation of related benzamides supports the formation of a prominent acylium ion as a key diagnostic peak. nzqa.govt.nzrsc.org
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. Although a specific crystal structure for this compound has not been published in the reviewed sources, studies on closely related N-methyl-N-phenylbenzamides offer significant insights.
The introduction of a methyl group on the amide nitrogen atom fundamentally alters the molecular conformation compared to its secondary amide analogue (3-methyl-N-phenylbenzamide). While secondary amides strongly prefer a trans conformation about the amide bond, the steric hindrance from the N-methyl group forces the molecule into a cis or cis-like geometry. This change significantly impacts the dihedral angles between the two phenyl rings and the central amide plane. In related structures, the N-methylation leads to a more twisted arrangement of the phenyl rings relative to each other to minimize steric clash. Intermolecular interactions in the crystal lattice would be dominated by weak C-H···O and π-π stacking interactions, as the molecule lacks the N-H donor required for the strong hydrogen bonds that typically define the packing of secondary amides.
Computational Methods for Structural Prediction and Conformational Studies
Computational chemistry serves as a powerful tool for elucidating the three-dimensional architecture and dynamic behavior of this compound. Through the application of theoretical models, researchers can predict molecular geometries, explore conformational landscapes, and calculate electronic properties without the need for empirical measurement, offering profound insights that complement experimental data.
Advanced computational techniques, particularly Density Functional Theory (DFT), are widely employed for the structural and electronic analysis of benzamide (B126) derivatives. sci-hub.se Methods like DFT allow for the optimization of the molecule's geometry to find its lowest energy state. sci-hub.se A common level of theory used for similar systems involves the B3LYP functional combined with the 6-31G(d,p) basis set, which provides a reliable balance between computational cost and accuracy for predicting molecular structures and energies. sci-hub.se
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The most significant of these are the torsions involving the amide linkage and the adjacent aromatic rings:
Torsion around the C(O)-N bond: This rotation defines the orientation of the N-phenyl group relative to the benzoyl moiety.
Torsion around the N-C(phenyl) bond: This governs the rotational position of the phenyl ring attached to the nitrogen atom.
Torsion around the C(benzoyl)-C(tolyl) bond: This determines the orientation of the 3-methylphenyl (tolyl) group.
Computational energy profiling of these rotations allows for the identification of stable conformers (energy minima) and the transition states that separate them. For related substituted benzamides, theoretical analyses have distinguished between low-energy "extended" conformations and higher-energy "folded" structures. nih.gov Such studies can calculate the relative energy differences between various conformers, often finding that the most stable structures are only a few kilocalories per mole lower in energy than less stable forms. nih.gov
The results from these calculations are typically presented in data tables that detail the predicted geometric parameters of the most stable conformer.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data) This table is illustrative and represents the type of data generated from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=O | 1.24 Å |
| C(O)-N | 1.37 Å | |
| N-CH₃ | 1.46 Å | |
| N-C(phenyl) | 1.43 Å | |
| Bond Angles | O=C-N | 121.5° |
| C(O)-N-C(phenyl) | 118.0° | |
| C(O)-N-CH₃ | 120.5° | |
| Dihedral Angles | O=C-N-C(phenyl) | 35.0° |
Furthermore, conformational analysis generates data on the relative stabilities of different spatial arrangements. By systematically rotating key bonds and calculating the corresponding energy, a potential energy surface can be mapped.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data) This table is illustrative, showing how computational methods quantify the energy differences between molecular conformations.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Global Minimum (Most Stable) | 0.00 |
| 2 | Phenyl Ring Rotamer | +1.8 |
| 3 | Tolyl Group Rotamer | +2.5 |
These computational predictions are invaluable for interpreting experimental spectroscopic data. For instance, predicted vibrational frequencies can be correlated with IR spectra, and calculated nuclear shielding constants can aid in the assignment of signals in NMR spectra. Moreover, molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time and its interaction with other molecules, such as biological targets. Ultimately, these computational methods provide a detailed molecular-level picture that is crucial for understanding structure-activity relationships and guiding the design of new benzamide derivatives. sci-hub.se
Chemical Reactivity and Mechanistic Investigations of N Phenylbenzamide Scaffolds
Reaction Pathways and Transformation Mechanisms
The reactivity of N-phenylbenzamides is characterized by several fundamental transformation mechanisms, including nucleophilic acyl substitution, palladium-mediated reactions, oxidative processes, and tautomeric rearrangements.
Nucleophilic Acyl Substitution Mechanisms in Benzamide (B126) Formation
The formation of N,3-dimethyl-N-phenylbenzamide and related N-phenylbenzamides is often achieved through nucleophilic acyl substitution. A common method involves the reaction of a substituted benzoyl chloride, such as 3-methylbenzoyl chloride, with an aniline (B41778) derivative like N-methylaniline. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride, which is typically neutralized by a base like triethylamine (B128534). This direct amidation method is known for its high yields, often ranging from 60% to 90%.
Another approach utilizes carbodiimide-mediated coupling, where a carboxylic acid (e.g., 3-methylbenzoic acid) is activated by a reagent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt). This forms an active ester intermediate, which then readily reacts with the amine. HOBt plays a crucial role in suppressing side reactions and improving the efficiency of the coupling process.
Furthermore, N-phenylbenzamides can be synthesized via a base-mediated benzoylation pathway. For instance, reacting dimethylphenylthiourea (B184160) with 3-methylbenzoyl chloride in the presence of potassium carbonate facilitates nucleophilic acyl substitution. Transamidation reactions provide a catalyst-free alternative, where an N-phenyl-N-tosylbenzamide derivative reacts with an ammonia (B1221849) source to yield the desired N-phenylbenzamide with high efficiency.
A less common but intriguing method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.ininnovareacademics.in This reaction proceeds through a proposed mechanism involving imino alcohol-amide tautomerism and a rearrangement intermediate to produce N-phenylbenzamides in high yields. innovareacademics.ininnovareacademics.in
Palladium-Mediated Extrusion-Insertion (ExIn) Pathways and Challenges
Palladium-mediated reactions offer sophisticated pathways for modifying N-phenylbenzamide scaffolds, though they come with their own set of challenges. The Extrusion-Insertion (ExIn) pathway is a notable example. Gas-phase studies have shown that palladium sulfinate complexes can undergo desulfination to generate organopalladium intermediates. publish.csiro.au These intermediates can then react with molecules like phenyl isocyanate through an insertion reaction to form a coordinated amidate anion, a precursor to N-phenylbenzamide. publish.csiro.au
However, translating these gas-phase observations to solution-phase synthesis has proven difficult. Attempts to synthesize N-phenylbenzamide from benzenesulfinic acid and phenyl isocyanate using a palladium catalyst in solution have been unsuccessful, instead yielding biphenyl (B1667301) as the major product. publish.csiro.au Density Functional Theory (DFT) calculations suggest that the energy barrier for the desired insertion reaction is higher than that of competing reactions like a second desulfination followed by reductive elimination to form biphenyl. publish.csiro.au This highlights a significant challenge in controlling the reaction pathway in the solution phase. publish.csiro.auresearchgate.netacs.org
Despite these challenges, palladium catalysis is crucial for other transformations of N-phenylbenzamide derivatives. For example, palladium-catalyzed intramolecular C-H activation of 2-bromo-N-phenylbenzamide is a key step in the synthesis of N-phenyl phenanthridinones. whiterose.ac.ukchemrxiv.org The complexity of these reactions is underscored by the formation of numerous side-products, indicating multiple competing catalytic cycles. whiterose.ac.uk
Oxidative Acylation and C-N Bond Cleavage Reactivities
Oxidative acylation represents another important reaction class for N-phenylbenzamide derivatives. An iodine-catalyzed oxidative acylation of tertiary amines with benzoyl chlorides can proceed via C-N bond cleavage to form N-methyl-N-phenylbenzamides. thieme-connect.com This reaction utilizes an oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.com The process involves the cleavage of a C-N bond in the tertiary amine and the formation of a new C-N bond with the acyl group.
The cleavage of the typically stable C-N amide bond is a challenging but increasingly feasible transformation. Nickel-catalyzed reactions have shown promise in this area. For instance, N-methyl-N-phenylbenzamide can be converted to the corresponding methyl benzoate (B1203000) in the presence of methanol, catalyzed by a Ni(0) complex. rsc.org This transformation proceeds through the selective cleavage of the C(acyl)-N bond. rsc.org Similarly, transition-metal catalyzed C-N bond activation in N-vinylacetamide derivatives has been demonstrated in Heck-type reactions. rsc.org
Hypervalent iodine reagents can mediate unusual oxidative aryl-aryl coupling in 2-substituted N-phenylbenzamides. researchgate.net This metal-free rearrangement involves the formation of a C(sp2)-C(sp2) bond, cleavage of a C(sp2)-C(O) bond, and subsequent lactamization or lactonization. researchgate.net
Tautomerism and Rearrangement Intermediates
Tautomerism, the interconversion of constitutional isomers, plays a role in the reactivity of N-phenylbenzamide systems. libretexts.org A key example is the imino alcohol-amide tautomerism proposed in the synthesis of N-phenylbenzamides from 1,3-diphenylthiourea and benzoyl chlorides. innovareacademics.ininnovareacademics.in In this mechanism, the initial product of nucleophilic substitution is proposed to be an unstable imino alcohol (the tautomer of the amide), which then rapidly converts to the more stable amide form. innovareacademics.in The reaction is thought to involve a rearrangement of an intermediate, driven by steric factors, to yield the final N-phenylbenzamide product. innovareacademics.in
Rearrangement intermediates are also implicated in other transformations. For example, in the reaction of N-phenylbenzamides with thionyl chloride to form N-phenylbenimidoyl chlorides, which are precursors to other selenium-containing heterocycles, a rearranged intermediate is proposed after a 1,3-acyl shift. mdpi.com Additionally, unusual hypervalent-iodine-mediated rearrangements of 2-substituted N-phenylbenzamides lead to complex polycyclic structures through oxidative coupling and insertion of ortho-substituents. researchgate.net
Influence of Substituent Effects on Reactivity (Hammett Correlations and Electronic Effects)
The reactivity of the N-phenylbenzamide scaffold is significantly influenced by the electronic properties of substituents on its aromatic rings. The Hammett equation provides a quantitative framework for understanding these effects by relating reaction rates and equilibrium constants to substituent constants (σ) and a reaction constant (ρ). wikipedia.org
Substituents on the N-phenyl ring can modulate the electron density of the amide nitrogen and the aromatic system. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, which can enhance the nucleophilicity of the amide. niscpr.res.in Conversely, electron-withdrawing groups (EWGs) decrease the electron density. niscpr.res.in These electronic effects are transmitted through the amide bond and can impact reaction rates and equilibria. niscpr.res.in
For instance, in studies of the ultraviolet absorption spectra of N-(4-substituted phenyl)-benzamides, both electron-donating and electron-withdrawing substituents were found to cause bathochromic (red) shifts, although the underlying electronic interactions differ. niscpr.res.in This suggests a complex interplay of resonance and inductive effects.
The Craig plot, which visualizes the relationship between a substituent's hydrophobic character (π) and its electronic effect (Hammett constant σ), is a useful tool for designing derivatives with specific properties. nih.gov By selecting substituents from different quadrants of the plot, chemists can systematically explore the structure-activity relationship (SAR). nih.gov
However, the standard Hammett equation can sometimes fail, particularly when there is strong resonance interaction between the substituent and the reaction center, or in the case of ortho-substituents where steric effects are significant. libretexts.org For reactions that are highly sensitive to electron donation or withdrawal through resonance, modified substituent constants may be necessary to achieve a good correlation. libretexts.org
Table 1: Hammett Substituent Constants (σ) for Selected Groups This table provides representative Hammett constants to illustrate the electronic effects of different substituents.
| Substituent | σmeta | σpara | Electronic Effect |
|---|---|---|---|
| -OCH3 | +0.12 | -0.27 | Electron-donating (by resonance) |
| -CH3 | -0.07 | -0.17 | Electron-donating (by induction and hyperconjugation) |
| -Cl | +0.37 | +0.23 | Electron-withdrawing (by induction) |
| -CN | +0.56 | +0.66 | Electron-withdrawing (by resonance and induction) |
| -NO2 | +0.71 | +0.78 | Strongly electron-withdrawing (by resonance and induction) |
Catalytic Aspects in N-Phenylbenzamide Derivatization Reactions
Catalysis is fundamental to the derivatization of N-phenylbenzamides, enabling a wide range of transformations under milder conditions and with greater efficiency. Both metal-based and non-metal catalysts are employed.
Palladium catalysts are particularly prominent. They are used in cross-coupling reactions, such as the synthesis of N-phenyl phenanthridinone from 2-bromo-N-phenylbenzamide, which involves multiple bond activation pathways. whiterose.ac.ukchemrxiv.org The choice of palladium pre-catalyst, ligand, base, and solvent can significantly influence the product distribution, highlighting the complexity of the catalytic system. whiterose.ac.uk For example, a combination of Pd(OAc)₂ and the ligand dppe is effective for this transformation. chemrxiv.org Palladium has also been explored for extrusion-insertion (ExIn) reactions, although with mixed success in solution-phase synthesis of amides. publish.csiro.auwiley.com
Nickel catalysts have emerged as powerful tools for the activation and transformation of the typically inert amide bond. rsc.org A notable example is the nickel-catalyzed conversion of N-aryl amides to esters through C-N bond cleavage, demonstrating a valuable method for functional group interconversion. rsc.org
Silver catalysts have also been investigated. For instance, a silver catalyst supported on γ-Al₂O₃ has been used for the hydrogenation of N-phenyl benzamide to N-benzylaniline with high conversion and yield. csic.es
Beyond noble metals, catalysts based on more abundant elements are gaining traction. ZrO₂ has been shown to be an effective catalyst for the preparation of fatty amides. csic.es Iodine, a non-metal, can catalyze the oxidative acylation of tertiary amines to produce N-phenylbenzamides. thieme-connect.com
Furthermore, bifunctional catalysts are being developed. A gold/DNA nanohybrid has been reported as a catalyst for the synthesis of amides from alcohols and azides. rsc.org This highlights the move towards more sophisticated and sustainable catalytic systems. The study of these catalytic processes is crucial for developing new synthetic methodologies and for understanding the intricate mechanisms that govern the reactivity of N-phenylbenzamide scaffolds.
Table 2: Overview of Catalytic Systems for N-Phenylbenzamide Derivatization
| Catalyst System | Reaction Type | Example Transformation | Reference |
|---|---|---|---|
| Pd(OAc)₂ / dppe | Intramolecular C-H Activation / Cross-Coupling | 2-bromo-N-phenylbenzamide to N-phenyl phenanthridinone | whiterose.ac.uk, chemrxiv.org |
| Ni(cod)₂ / SIPr | C-N Bond Cleavage / Esterification | N-Methyl-N-phenylbenzamide to methyl benzoate | rsc.org |
| Ag / γ-Al₂O₃ | Hydrogenation | N-phenyl benzamide to N-benzylaniline | csic.es |
| Iodine / TBHP | Oxidative Acylation | Tertiary amine + benzoyl chloride to N-methyl-N-phenylbenzamide | thieme-connect.com |
| ZrO₂ | Amidation | Synthesis of fatty amides | csic.es |
| Au/DNA | Amidation | Synthesis of amides from alcohols and azides | rsc.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Phenylbenzamide Derivatives
Elucidation of Structural Determinants for Modulating Biological Activity
SAR studies on N-phenylbenzamide derivatives have revealed that the nature and position of substituents on both the benzamide (B126) and the N-phenyl (aniline) rings are critical determinants of biological activity. These studies systematically alter parts of the molecule to observe the resulting effect on its function, whether as an anticancer agent, an antischistosomal compound, or in other applications.
A key determinant is the electronic properties of the substituents. For instance, in the development of antischistosomal agents, electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) on the phenyl rings have been shown to be essential for potency. dspace.unza.zm The introduction of these groups can significantly enhance the compound's lethality against parasites like Schistosoma mansoni. dspace.unza.zmnih.gov Conversely, in the context of anticancer activity, a clear distinction between the effects of electron-donating and electron-withdrawing groups is not always observed. frontiersin.org In some series of imidazole-based N-phenylbenzamide derivatives, both types of groups could lead to enhanced cytotoxic activity, suggesting the mechanism of action is sensitive to more than just electronic effects. frontiersin.org
The position of these substituents also plays a vital role. For certain anticancer N-phenylbenzamide derivatives, placing substituents at the ortho or para positions of the N-phenyl ring led to a marked increase in activity. frontiersin.org This highlights the importance of the spatial arrangement of functional groups for effective interaction with the target protein. In some cases, such as with certain antischistosomal compounds, the specific placement (ortho vs. meta) of a trifluoromethyl group did not seem to significantly alter the activity, indicating some level of positional tolerance for certain targets. dspace.unza.zm
The core N-phenylbenzamide linker itself is fundamental. It correctly orients the two aromatic rings relative to each other, a feature that is often crucial for fitting into the binding sites of biological targets like protein kinases. scirp.org
Rational Design Strategies Based on Lead Compound Modification
Rational design involves the deliberate and targeted modification of a known active compound (a "lead") to improve its properties. This approach is heavily reliant on understanding the SAR of the chemical class. For N-phenylbenzamide derivatives, a common strategy begins with a hit compound identified from screening, such as MMV687807, which showed activity against Schistosoma parasites. nih.govnih.gov
One primary design strategy is the use of predictive tools like the Craig plot. nih.gov A Craig plot helps in selecting new substituents by mapping their hydrophobic character (π) against their electronic effect (Hammett constant, σ). nih.gov This allows researchers to systematically explore different physicochemical properties (e.g., hydrophobic, electron-withdrawing, electron-donating) to optimize biological activity. nih.gov By selecting substituents from all four quadrants of the plot, a diverse set of analogs can be designed to build a comprehensive SAR profile. nih.gov
Another key strategy is scaffold hopping or modification. If the N-phenylbenzamide core is determined to be a "privileged scaffold"—a structure that can bind to multiple biological targets—design efforts may focus on adding various functional groups to it. For example, in designing potential inhibitors for protein kinases, novel N-phenylbenzamide derivatives were designed using virtual combinatorial chemistry guided by the known features (pharmacophores) of approved kinase inhibitors. scirp.org This involves combining the N-phenylbenzamide linker with different chemical moieties to create a library of new potential drugs. scirp.orgscirp.org
Furthermore, rational design can be informed by the structures of known drugs or biological binding sites. New imidazole-based N-phenylbenzamide derivatives were designed to be structurally similar to nilotinib, a known kinase inhibitor, which guided the subsequent investigation of their anticancer potential. frontiersin.org This bioisosteric replacement and similarity analysis is a powerful tool in lead modification.
Impact of Methyl and Other Substitutions on Molecular Recognition and Target Interactions
Substitutions, including methyl groups, on the N-phenylbenzamide framework have a profound impact on molecular recognition and how the ligand interacts with its biological target. These effects can be steric, electronic, or conformational in nature.
The presence of a methyl group, as in N,3-Dimethyl-N-phenylbenzamide, can influence the molecule's activity through several mechanisms. In some anticancer derivatives, methyl groups at the ortho or para positions of the N-phenyl ring improved cytotoxic activity. frontiersin.org This could be due to favorable hydrophobic interactions within the target's binding pocket or by influencing the conformation of the molecule to better fit the receptor.
However, the position of the methyl group is critical. An ortho-methyl group on the benzoyl ring can create a significant steric effect, forcing the molecule into a specific conformation. rsc.org This "Ortho Effect" can influence the reactivity of nearby C-H bonds and dictate the molecule's orientation when interacting with a metal catalyst or a biological receptor. rsc.org For example, an ortho-methyl group can force the C=O bond into a syn conformation, which significantly alters the dihedral angle between the two aromatic rings.
Other substitutions also demonstrate clear effects. In studies of N-phenylbenzamide derivatives as potential molecular rectifiers, adding electron-donating methoxy (B1213986) groups enhanced both conductance and rectification. rsc.org This is an example of how electronic modifications can directly influence the physical properties and, by extension, the biological function of a molecule. In the context of antiviral agents against Enterovirus 71, substitutions on the N-phenyl ring (ring B) were explored to enhance metabolic stability and to probe the SAR. mdpi.com It was found that adding a bromo substituent to the para position of the N-phenyl ring, combined with other modifications on the benzamide ring, resulted in a promising lead compound with low cytotoxicity. researchgate.net
The table below summarizes the effect of different substituents on the anticancer activity of a series of imidazole-based N-phenylbenzamide derivatives against the HeLa cancer cell line.
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) against HeLa |
| 4a | None | 21.6 |
| 4b | 4-Chloro | 11.6 |
| 4d | 4-Methyl | 13.2 |
| 4e | 4-Methoxy | 11.1 |
| 4f | 2-Methyl | 7.5 |
| 4h | 2-Methoxy | 9.3 |
| Data sourced from Frontiers in Chemistry, 2021. frontiersin.org |
This data illustrates that substitutions on the N-phenyl ring generally improved activity compared to the unsubstituted compound (4a). The 2-methyl derivative (4f) showed the highest potency in this specific series. frontiersin.org
Conformational Flexibility and Ligand-Target Binding Affinity
The three-dimensional shape and flexibility of a molecule are paramount to its ability to bind effectively to a biological target. For N-phenylbenzamide derivatives, the central amide bond confers a degree of rotational freedom, allowing the two phenyl rings to adopt different spatial orientations (conformations). The specific conformation is often critical for high-affinity binding.
The dihedral angle between the benzoyl and aniline (B41778) rings is a key parameter. A substituent at the ortho position of the benzoyl ring, such as a methyl group, can sterically hinder free rotation and lock the molecule into a preferred conformation, which may be more or less favorable for binding. rsc.org For instance, in 2-methyl-N-(3-methylphenyl)benzamide, the ortho-methyl group reduces the benzoyl-aniline dihedral angle significantly.
Molecular dynamics simulations of imidazole-based N-phenylbenzamide derivatives have shown that active compounds form stable complexes with their target protein, ABL1 kinase. frontiersin.org This stability is a direct result of the molecule adopting a favorable conformation within the binding site, maximizing interactions like hydrogen bonds and hydrophobic contacts. The ability of the molecule to be flexible enough to enter the binding site but then adopt a stable, low-energy conformation is crucial for high binding affinity. frontiersin.org
In the absence of rigidifying groups, the molecule exists in equilibrium between different conformations. In the solid state, 3-methyl-N-phenylbenzamide shows two independent molecules in the crystal structure with different dihedral angles between the amide group and the aromatic rings, highlighting the molecule's inherent flexibility. The N-H and C=O bonds typically adopt an anti conformation to minimize steric hindrance, which stabilizes the molecule. This preferred, lower-energy conformation is likely important for how the molecule is recognized by its target.
Ultimately, the balance between conformational flexibility and rigidity is key. A molecule that is too flexible may lose too much entropy upon binding, leading to a weaker binding affinity. A molecule that is too rigid may not be able to adapt to the shape of the binding site. Rational drug design often aims to introduce elements that pre-organize the molecule in its bioactive conformation without making it completely rigid.
Computational Chemistry and Cheminformatics in N Phenylbenzamide Research
Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-phenylbenzamide structures. Methods like Density Functional Theory (DFT) and semi-empirical methods are employed to elucidate electronic structure, molecular geometry, and the energetics of intermolecular interactions.
DFT calculations, often using functionals like B3LYP, are utilized to optimize the geometry of N-phenylbenzamide derivatives and calculate their electrostatic potentials, which helps in identifying nucleophilic and electrophilic sites for potential reactions. Such calculations have been applied to various substituted N-phenylbenzamides to understand their structural and electronic properties. publish.csiro.au For instance, in studies of trifluoromethyl-substituted N-methyl-N-phenylbenzamides, interaction energy calculations using the PIXEL method revealed that crystal packing is stabilized by a combination of weak C–H⋯O, C–H⋯π, and C(sp2)/(sp3)–H⋯F–C(sp3) hydrogen bonds. rsc.org These studies quantified the contribution of different forces, finding that the electrostatic component in these weak hydrogen bonds decreases in the order: C–H⋯O > C–H⋯F–C(sp3) > C–H⋯π. rsc.org
Furthermore, electrostatic potential (ESP) analysis is considered a significant tool for understanding noncovalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in the formation of different crystal forms (polymorphs) of N-phenylbenzamides. researchgate.net These computational approaches provide a detailed picture of the forces governing molecular conformation and crystal packing, which are critical for properties like solubility and bioavailability.
Table 1: Application of Quantum Chemical Methods in N-Phenylbenzamide Research
| Method/Technique | Compound Class | Key Findings | References |
|---|---|---|---|
| DFT (B3LYP) | 2-fluoro-N-phenylbenzamide | Optimized geometry and calculated electrostatic potentials. | |
| PIXEL Calculations | Trifluoromethyl-substituted N-methyl-N-phenylbenzamides | Quantified energetic contributions of weak intermolecular interactions (C–H⋯O, C–H⋯π, C–H⋯F). | rsc.org |
| DFT | N-phenylbenzamide complexes | Investigated gas-phase reaction mechanisms. | publish.csiro.au |
| ESP Analysis | N-phenylbenzamide polymorphs | Highlighted the importance of electrostatic forces in noncovalent interactions governing crystal packing. | researchgate.net |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in N-phenylbenzamide research to identify potential biological targets and elucidate mechanisms of action.
In anticancer research, derivatives of N-phenylbenzamide have been docked into the active sites of various proteins. For example, imidazole-based N-phenylbenzamide derivatives were shown to form stable complexes with target proteins like ABL1 kinase. nih.gov Docking studies of the most active derivatives demonstrated a higher binding affinity toward the ABL1 kinase protein compared to control compounds. nih.gov Similarly, in the search for new antimicrobial agents, N-phenylbenzamide derivatives were docked into the active sites of bacterial and fungal enzymes. researchgate.netubaya.ac.id These simulations were performed on targets such as Aminoglycosid-2″-phosphotransferase-IIa from bacteria and aspartic proteinases from fungi to predict binding modes and interactions. researchgate.netubaya.ac.id The results often reveal key hydrogen bonds and steric interactions that are crucial for inhibitory activity. researchgate.netubaya.ac.id
Table 2: Molecular Docking Studies of N-Phenylbenzamide Derivatives
| Compound Series | Target Protein(s) | Docking Software | Key Findings | References |
|---|---|---|---|---|
| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Not Specified | Active derivatives showed high binding affinity and formed stable complexes. | nih.gov |
| N-phenylbenzamides | Aminoglycosid-2″-phosphotransferase-IIa (PDB: 3HAV), Aspartic proteinases (PDB: 2QZX) | Molegro Virtual Docker (MVD) | Predicted favorable binding interactions, guiding development of antibacterial and antifungal agents. | researchgate.netubaya.ac.id |
| Designed N-phenylbenzamides | 102 Protein Kinases | Not Specified | Identified derivatives with high binding affinity to various kinase receptors. | scirp.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the conformational stability and binding dynamics of the complex over time.
MD simulations have been instrumental in validating the stability of docked N-phenylbenzamide derivatives within their target binding sites. For instance, after docking imidazole-based N-phenylbenzamides into ABL1 kinase, MD simulations confirmed that the active derivatives form stable complexes with the protein. nih.govresearchgate.net Analysis of the MD trajectories included calculating the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to measure the compactness of the complex over time. researchgate.net
In other applications, MD simulations have been used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for N-phenylbenzamide-kinase complexes. scirp.org This provides a more quantitative estimate of binding affinity. MD simulations have also been employed to study the mechanisms of polymorphism in N-phenylbenzamide crystals, shedding light on the intermolecular interactions that stabilize different crystal forms. researchgate.net
Table 3: Molecular Dynamics Simulation Studies of N-Phenylbenzamide Systems
| System Studied | Simulation Software/Force Field | Duration | Key Insights | References |
|---|---|---|---|---|
| ABL1 Kinase-N-phenylbenzamide complexes | Not Specified | 5,000 ps (5 ns) | Confirmed stable binding of active derivatives; analyzed RMSD, RMSF, and hydrogen bonds. | researchgate.net |
| Hit-protein complexes | Gromacs / GROMOS96 | 100 ns | Confirmed the stability of binding conformations for promising compounds. | researchgate.net |
| N-phenylbenzamide-kinase complexes | Not Specified | 2 ns and 20 ns | Evaluated MMPBSA binding energies to rank potential inhibitors. | scirp.org |
| N-phenylbenzamide crystals | Not Specified | Not Specified | Investigated the mechanism of polymorphism and intermolecular interactions. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. These models are then used to predict the activity of new, untested molecules.
QSAR studies on various series of N-phenylbenzamide derivatives have been conducted to guide the design of compounds with improved potency. For example, in a study of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, QSAR models were developed to describe their antimicrobial activity. researchgate.net The study found that topological parameters, such as Kier's alpha second-order shape index (κα2) and the Wiener index (W), were important in describing the biological activity. researchgate.net Another QSAR study on N-phenylbenzamide derivatives as antiulcer agents identified that properties like the distribution coefficient (Log D) and molecular shadow indices were key descriptors for predicting inhibitory activity against H+/K+-ATPase. igi-global.com 3D-QSAR models can also identify critical pharmacophore features, such as the placement of hydrogen-bond acceptors, that are essential for activity.
In Silico Screening and Virtual Library Design for Novel N-Phenylbenzamide Analogues
The N-phenylbenzamide scaffold serves as a versatile starting point for the design of virtual libraries and subsequent in silico screening to discover novel bioactive molecules. This process involves computationally generating a large number of derivatives from a core structure and then evaluating their potential activity using methods like molecular docking.
This strategy has been successfully applied to discover N-phenylbenzamide derivatives for various therapeutic targets. Researchers have designed and screened virtual libraries of N-phenylbenzamides to identify potential protein kinase inhibitors. scirp.org Another project focused on creating a library of N-phenylbenzamide analogues to find modulators of histone acetyltransferases (HATs), leading to the identification of both activators and inhibitors of the p300 enzyme. biorxiv.org In the field of parasitology, a set of 25 N-phenylbenzamide derivatives were designed based on a Craig plot—which relates a substituent's hydrophobicity to its electronic effect—to rationally explore the structure-activity relationship against the pathogen Schistosoma mansoni. nih.gov Such approaches, combining rational design with high-throughput virtual screening, significantly streamline the identification of promising lead compounds for further experimental validation. evitachem.com
Advanced Applications and Chemical Biology of N Phenylbenzamide Derivatives Mechanism Focused
Modulation of Enzyme Activities (e.g., Histone Acetyltransferases)
N-phenylbenzamide derivatives have emerged as significant modulators of various enzyme families, including kinases and epigenetic enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Histone Acetyltransferase (HAT) Modulation: Epigenetic regulation, particularly through histone modifications, is a critical area of therapeutic research. Small molecules based on the N-phenylbenzamide scaffold have been identified as modulators of the p300 HAT enzyme, which is implicated in cancer and neurodegenerative diseases. biorxiv.orgevitachem.com A library of N-phenylbenzamide analogs was synthesized and screened, revealing that structural modifications could produce compounds with opposing effects, acting as either activators or inhibitors of p300. biorxiv.org For instance, YF2, a compound featuring the N-phenyl benzamide (B126) scaffold, was identified as a first-in-class HAT activator with selective cytotoxicity in lymphoma cell lines harboring CREBBP/EP300 mutations. biorxiv.org This demonstrates the potential for developing finely-tuned enzymatic modulators from this chemical class. biorxiv.org
Kinase Inhibition: The N-phenylbenzamide core is also a key feature in the design of protein kinase inhibitors for anticancer therapy. nih.gov Computational studies involving molecular docking and dynamics have been used to design and evaluate new derivatives as potential inhibitors against a wide array of protein kinases. scirp.org These in silico methods have shown that derivatives of N-methyl-1H-benzo[d]imidazole-6-carboxamide, which contain the N-phenylbenzamide linker, exhibit high binding affinities for multiple kinase receptors. scirp.org Furthermore, imidazole-based N-phenylbenzamide derivatives have shown good activity against cancer cell lines, with molecular docking studies suggesting they form stable complexes with target proteins like ABL1 kinase. nih.govfrontiersin.org
Other Enzyme Targets: The enzymatic inhibition extends to other areas. Derivatives have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. dovepress.com In the field of antimalarial research, N-phenylbenzamide derivatives have been identified as inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for the parasite's pyrimidine (B1678525) biosynthesis pathway. researchgate.netresearchgate.net
Table 1: N-Phenylbenzamide Derivatives as Enzyme Modulators
| Derivative Class/Compound | Target Enzyme | Biological Effect | Mechanism of Action |
| YF2 | p300/CREBBP (HAT) | Activation | Activates histone acetylation, selectively cytotoxic to mutant cells biorxiv.org |
| General N-phenylbenzamides | p300 (HAT) | Activation or Inhibition | Modulates enzymatic histone acetylation through direct binding biorxiv.org |
| Imidazole-based derivatives | ABL1 Kinase | Inhibition | Forms stable complexes with the kinase domain nih.govfrontiersin.org |
| 4-chloro-N-phenyl Benzamides | p38α MAPK | Inhibition | Binds to mitogen-activated protein kinase nih.gov |
| N-substituted aminobenzamides | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | Targets the active site of the enzyme dovepress.com |
| N-phenylbenzamide 4 | PfDHODH | Inhibition | Blocks pyrimidine biosynthesis in Plasmodium falciparum researchgate.netresearchgate.net |
Antiviral Activity and Viral Protein Inhibition Mechanisms
The N-phenylbenzamide scaffold has given rise to a novel class of antiviral agents effective against a range of viruses, including Enterovirus 71 (EV71), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Venezuelan Equine Encephalitis Virus (VEEV). nih.govscienceopen.comacs.orgtandfonline.com
The antiviral mechanisms are often multifaceted. One key strategy involves the modulation of host cellular factors. For example, certain N-phenylbenzamide derivatives, such as IMB-26 and IMB-0523, have been shown to upregulate the host restriction factor APOBEC3G (hA3G). scienceopen.comtandfonline.com This protein can inhibit the replication of several viruses, including HIV-1, HCV, and HBV. scienceopen.comtandfonline.com The derivative IMB-0523 was also found to inhibit EV71 replication by activating the STAT3 signaling pathway, which in turn upregulates the expression of interferon-stimulated genes. researchgate.net
A more direct antiviral mechanism has also been observed where N-phenylbenzamide derivatives interact directly with viral proteins. For enteroviruses, some compounds are believed to bind to the viral capsid, stabilizing the structure and preventing the uncoating process necessary for the release of the viral genome into the host cell. In the case of VEEV, potent inhibitors with a 2-amidinophenylbenzamide structure were developed that appear to interfere with the function of viral nonstructural proteins, efficiently inhibiting viral replication at nanomolar concentrations. acs.orgacs.org
Optimization of the N-phenylbenzamide scaffold has been a key focus of research. Studies have shown that modifying substituents on the phenyl rings can significantly enhance antiviral potency and improve physicochemical properties. nih.govscienceopen.com For instance, the optimization of a lead compound through the methylation of the amino group at the C3-position of the benzamide ring led to derivatives with more potent activity against HCV and EV71. scienceopen.com
Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives
| Compound/Derivative | Target Virus | IC₅₀ / EC₅₀ | Proposed Mechanism of Action |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | 5.7 - 12 µM | Not specified nih.govresearchgate.net |
| IMB-0523 | Hepatitis B Virus (HBV), EV71 | Not specified | Upregulates host APOBEC3G protein; Activates STAT3 signaling tandfonline.comresearchgate.net |
| Compound 23 (N-phenylbenzamide derivative) | EV71 | < 5.0 µM | Not specified scienceopen.com |
| Compound 45 (2-amidinophenylbenzamide) | Venezuelan Equine Encephalitis Virus (VEEV) | 0.02 - 0.04 µM | Interference with viral nonstructural proteins acs.org |
| CL213 | Coxsackie Virus A9 (CVA9) | ~1 µM | Binds to viral capsid, preventing uncoating |
Antiprotozoal Activity and Parasite Target Interactions
N-phenylbenzamide derivatives have demonstrated significant activity against a variety of protozoan parasites, including those responsible for human African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania donovani), and malaria (Plasmodium falciparum). researchgate.netacs.orgnih.gov
A primary mechanism of action for many of these compounds is the interaction with the parasite's DNA. nih.govacs.orgucm.es Specifically, bis-amidinium and diimidazoline N-phenylbenzamide derivatives have been shown to be potent DNA minor groove binders. nih.govacs.org These molecules preferentially bind to the AT-rich sequences found in the kinetoplast DNA (kDNA), a unique mitochondrial DNA structure found in kinetoplastid parasites. acs.orgucm.esacs.orgcsic.es This binding displaces essential High Mobility Group (HMG)-box-containing proteins, leading to the disruption of kDNA organization and function, which is ultimately lethal to the parasite. acs.org The binding to AT-rich DNA was confirmed through surface plasmon resonance (SPR) biosensor experiments. nih.gov
Beyond kinetoplastids, N-phenylbenzamide derivatives have been explored as antimalarial agents. researchgate.net These compounds can target crucial parasite enzymes, such as the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), inhibiting a key metabolic pathway necessary for parasite survival. researchgate.netresearchgate.net Research has also identified N-phenylbenzamide analogs with potent activity against the flatworm pathogen Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov
Structure-activity relationship (SAR) studies have been crucial in this field. For instance, it was found that having two 2-imidazoline heterocycles in a para orientation on the N-phenylbenzamide core was a requirement for high antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. acs.org
General Principles of Receptor Binding and Molecular Recognition
The biological activity of N,3-Dimethyl-N-phenylbenzamide and its related derivatives is dictated by their ability to engage in specific molecular interactions with biological targets. The core N-phenylbenzamide structure provides a rigid scaffold that can be functionalized to achieve desired binding properties.
The mechanism of action generally involves the compound's aromatic structure, which is crucial for its biological effects. These molecules can form hydrogen bonds with amino acid residues in the active or allosteric sites of proteins and enzymes, thereby modulating their activity. ubaya.ac.id The amide functional group (-CONH-) itself is a key hydrogen bond donor and acceptor, influencing the molecule's conformation and binding capabilities.
Computational modeling, including molecular docking and molecular dynamics simulations, has provided significant insights into these interactions. scirp.orgnih.gov Studies on kinase inhibitors revealed that N-phenylbenzamide derivatives can bind to the inactive conformation of protein kinases, occupying both the ATP-binding pocket and an adjacent allosteric site. scirp.org The binding is stabilized by a network of interactions, including π-π stacking with aromatic residues and hydrophobic interactions with the protein pocket. vulcanchem.com
In the case of DNA-binding derivatives, molecular recognition is driven by the shape and electrostatic complementarity between the compound and the DNA minor groove. nih.govacs.org The cationic nature of amidinium and imidazoline (B1206853) substituents facilitates interaction with the negatively charged phosphate (B84403) backbone of DNA, while the planar, crescent shape of the N-phenylbenzamide core allows for a snug fit within the minor groove of AT-rich DNA sequences. nih.govacs.org The ionization state of the molecule at physiological pH, as indicated by its pKa, has been shown to correlate directly with its DNA binding affinity. acs.orgucm.esacs.org
Role in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. The N-phenylbenzamide scaffold has proven to be an excellent starting point for the development of such probes due to its synthetic tractability and the diverse biological activities of its derivatives.
By generating libraries of N-phenylbenzamide analogs and performing detailed structure-activity relationship (SAR) studies, researchers have developed highly potent and selective molecules that can be used to investigate specific biological questions. biorxiv.orgnih.gov For example, the development of specific activators and inhibitors for the p300 histone acetyltransferase allows for the precise interrogation of this enzyme's role in gene expression and disease. biorxiv.org Similarly, the creation of potent VEEV inhibitors has provided tools to probe the function of specific viral proteins in the replication cycle. acs.org
The antiprotozoal N-phenylbenzamide derivatives that bind to the DNA minor groove serve as chemical probes to study the structure and function of kinetoplast DNA and the proteins that interact with it. acs.org These compounds can help elucidate the processes of kDNA replication and segregation. The use of these derivatives in screening against various parasites and cell lines helps to identify new targets and understand mechanisms of drug resistance. acs.orgacs.orgucm.es The ability to systematically modify the scaffold allows for the fine-tuning of properties like cell permeability and target selectivity, which are critical characteristics of a useful chemical probe. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of N-phenylbenzamide derivatives has traditionally relied on established methods such as the reaction of an acid chloride with an amine or the use of coupling reagents like N,N′-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt). While effective, these methods can sometimes be limited when dealing with complex, sterically hindered, or functionally diverse substrates. The future development of novel synthetic methodologies will be crucial for accessing a wider range of n,3-Dimethyl-n-phenylbenzamide derivatives with enhanced properties.
Recent advances in amide bond formation offer exciting prospects. Visible-light photoredox catalysis, for instance, provides a milder and more sustainable alternative to traditional methods, enabling the synthesis of amides from a variety of starting materials under gentle conditions. One-pot multicomponent reactions are also gaining prominence as they allow for the construction of complex molecules in a single step, improving efficiency and reducing waste. Furthermore, the development of novel catalytic systems, including those based on organoboron compounds, is expanding the toolkit for amide synthesis, offering new pathways to overcome the challenges associated with unreactive or sensitive substrates. The application of these modern techniques to the synthesis of intricate derivatives of this compound will undoubtedly accelerate the discovery of new bioactive compounds.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization and scale-up of synthetic routes for this compound and its derivatives can be significantly enhanced by the implementation of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.
In-situ spectroscopic methods such as Raman and Near-Infrared (NIR) spectroscopy are powerful tools for PAT. These techniques can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant signals and the appearance of product signals. For the synthesis of N-phenylbenzamides, specific vibrational modes associated with the amide bond or other functional groups can be monitored to determine reaction kinetics and endpoints with high precision.
Nuclear Magnetic Resonance (NMR) spectroscopy, including benchtop NMR, is also emerging as a valuable tool for online reaction monitoring. It can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering a deeper understanding of the reaction mechanism. The integration of these advanced spectroscopic techniques into the synthesis of this compound derivatives will enable more efficient process development, improved yield and purity, and greater consistency in production.
Integration of Artificial Intelligence and Machine Learning in N-Phenylbenzamide Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational approaches can be applied to the this compound scaffold to accelerate the identification of new derivatives with desired biological activities and properties. Computer-Aided Drug Design (CADD) encompasses a range of in silico techniques that can be used to design and evaluate new molecules.
Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity of novel this compound derivatives based on their chemical structure. Machine learning algorithms, such as Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs), and Graph Neural Networks (GNNs), can be trained on large datasets of known active and inactive compounds to learn the complex relationships between molecular features and biological function. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and testing.
Molecular docking simulations can be employed to predict how this compound derivatives will bind to specific biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective compounds. For instance, in silico studies have been successfully used to understand the binding modes of aryl benzamide (B126) derivatives to targets such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and Rho-associated kinase-1 (ROCK1). The application of these AI and ML methods will undoubtedly streamline the discovery pipeline for new drugs based on the this compound framework.
Exploration of N-Phenylbenzamide Scaffolds in Novel Biological Pathways and Targets
The N-phenylbenzamide scaffold has already demonstrated a remarkable range of biological activities, with derivatives showing promise as anticancer, antiparasitic, antiviral, and central nervous system (CNS) active agents. This versatility suggests that the this compound framework could be a fruitful starting point for exploring novel biological pathways and identifying new therapeutic targets.
Recent research has highlighted the potential of substituted benzamides to modulate a variety of biological targets. For example, derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. Others have been shown to target the kinetoplast DNA of parasites, offering a novel approach to treating infectious diseases. The scaffold has also been explored for its activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, and as an inhibitor of Enterovirus 71 and HIV-1 reverse transcriptase. In the CNS, substituted benzamides are known to interact with dopamine (B1211576) receptors and have been investigated as modulators of the sigma-1 receptor and as TRPA1 antagonists.
Future research should focus on screening this compound and a diverse library of its derivatives against a wide range of biological targets and in various phenotypic assays. This unbiased approach could uncover unexpected activities and lead to the identification of novel biological pathways that can be modulated by this privileged scaffold.
Design of Next-Generation Chemical Tools Based on N-Phenylbenzamide Frameworks
Beyond their therapeutic potential, N-phenylbenzamide derivatives can be developed into sophisticated chemical tools for studying biological systems. These "next-generation" tools can provide valuable insights into the function of proteins and other biomolecules in their native cellular environment.
Activity-Based Probes (ABPs) are one such class of chemical tools. An ABP based on the this compound scaffold could be designed to covalently label a specific enzyme or class of enzymes in a biological sample. This would typically involve incorporating a reactive "warhead" into the molecule that can form a covalent bond with a nearby amino acid residue in the active site of the target protein. A reporter tag, such as a fluorophore or a biotin (B1667282) molecule, would also be included to allow for visualization or enrichment of the labeled protein.
Photoaffinity Probes represent another powerful approach. These probes are designed to bind reversibly to their target protein. Upon irradiation with light of a specific wavelength, a photoreactive group on the probe is activated, leading to the formation of a covalent bond with the target. This allows for the "capture" of protein-ligand interactions that might otherwise be too transient to study. By incorporating a photoaffinity label into the this compound structure, researchers could identify the specific protein targets of bioactive derivatives within a complex biological system.
The development of such chemical tools based on the this compound framework will not only aid in elucidating the mechanism of action of this class of compounds but also provide new avenues for target identification and validation in drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
